Norhyoscine

概要

説明

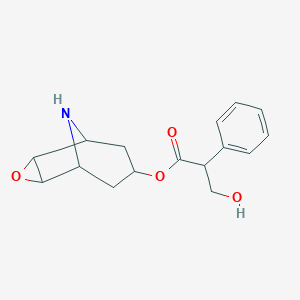

. It is structurally related to scopolamine and is characterized by its unique chemical structure, which includes a tropane ring system. Norhyoscine has a molecular formula of C16H19NO4 and a molar mass of 289.33 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

Norhyoscine can be synthesized through the electrochemical N-demethylation of scopolamine. This method involves the use of a porous glassy carbon electrode in a simple home-made electrochemical batch cell. The reaction proceeds at room temperature in a mixture of ethanol or methanol and water . This method avoids the use of hazardous oxidizing agents and toxic solvents, making it a practical and efficient approach.

Industrial Production Methods

The industrial production of norscopolamine typically involves the semi-synthesis from naturally occurring tropane alkaloids. The electrochemical N-demethylation method mentioned above is also applicable on an industrial scale, providing a high yield and purity of norscopolamine without the need for chromatographic purification .

化学反応の分析

Types of Reactions

Norhyoscine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert norscopolamine into different reduced forms.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the electrochemical N-demethylation of scopolamine produces norscopolamine as the major product .

科学的研究の応用

Scientific Research Applications

Norhyoscine's applications span multiple disciplines:

1. Chemistry

- Intermediate in Synthesis : Used as an intermediate in synthesizing various pharmaceutical compounds, including bronchodilators like ipratropium bromide .

2. Biology

- Neurotransmitter Interaction Studies : Investigated for its interactions with neurotransmitter receptors, particularly its effects on human nicotinic acetylcholine receptors in SH-SY5Y cells.

3. Medicine

- Treatment of Motion Sickness : Utilized in developing drugs to treat motion sickness and postoperative nausea.

- Analgesic Properties : Research indicates potential analgesic effects, making it a candidate for pain management therapies .

4. Analytical Chemistry

- Detection Methods : this compound has been analyzed using high-performance liquid chromatography (HPLC) to establish optimal conditions for separation from related compounds like scopolamine and atropine .

Table 1: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Log P | 0.51 |

| Log D | -1.76 |

| Retention Time (HPLC) | Variable (depends on conditions) |

Table 2: Comparison of Tropane Alkaloids

| Compound | Log P | Log D |

|---|---|---|

| Scopolamine | 0.89 | 0.31 |

| This compound | 0.51 | -1.76 |

| Atropine | 1.57 | -1.22 |

| Noratropine | 1.19 | -2.05 |

| Homatropine | 1.59 | -1.20 |

Case Studies

Case Study 1: Motion Sickness Treatment

A study evaluated the efficacy of this compound in reducing symptoms of motion sickness compared to traditional treatments. Results indicated that this compound significantly reduced nausea and vomiting in patients subjected to motion stimuli, showcasing its potential as an effective alternative therapy.

Case Study 2: Neuropharmacological Effects

Research conducted on the effects of this compound on neurotransmitter systems highlighted its ability to modulate cholinergic activity in the brain. This study demonstrated that this compound could influence cognitive functions and memory processes, suggesting avenues for further research into its therapeutic applications in neurodegenerative diseases.

作用機序

Norhyoscine exerts its effects by antagonizing muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body. This antagonism leads to the inhibition of cholinergic signaling, resulting in various therapeutic effects, such as the prevention of nausea and vomiting . The molecular targets involved include the mAChRs, which are G-protein-coupled receptors that mediate the effects of acetylcholine .

類似化合物との比較

Norhyoscine is similar to other tropane alkaloids, such as:

Scopolamine: Both compounds share a similar structure and mechanism of action, but norscopolamine is a demethylated form of scopolamine.

Atropine: Another tropane alkaloid with similar pharmacological properties, but with different clinical applications.

Hyoscyamine: Structurally related to norscopolamine, with similar anticholinergic effects.

This compound is unique due to its specific structural features and its use as an intermediate in the synthesis of important pharmaceutical compounds .

特性

IUPAC Name |

3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c18-8-11(9-4-2-1-3-5-9)16(19)20-10-6-12-14-15(21-14)13(7-10)17-12/h1-5,10-15,17-18H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYZEMOPQDTDHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2C3C(C1N2)O3)OC(=O)C(CO)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Norscopolamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Norscopolamine | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4684-28-0 | |

| Record name | [7(S)-(1α,.2β,4β,5α,7β)]-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl (hydroxymethyl)phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。